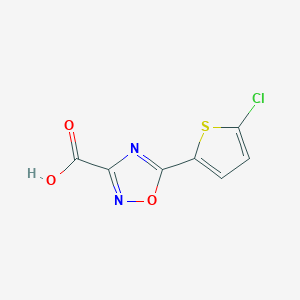![molecular formula C17H29NO5 B13325000 Di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B13325000.png)
Di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl 8-hydroxy-5-azaspiro[25]octane-1,5-dicarboxylate is a spirocyclic compound that has garnered interest in the field of medicinal chemistry This compound is characterized by its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction, often involving the use of a suitable amine and a diester precursor.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via alkylation reactions using tert-butyl halides under basic conditions.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, often using reagents such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
Di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of spirocyclic drugs with enhanced pharmacokinetic properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The hydroxyl group and tert-butyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate
- tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
Di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate is unique due to its dual tert-butyl groups and hydroxyl functionality, which provide distinct chemical properties and potential for diverse applications. Its spirocyclic structure also sets it apart from other linear or cyclic compounds, offering unique binding interactions and stability.
Properties
Molecular Formula |
C17H29NO5 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
ditert-butyl 8-hydroxy-5-azaspiro[2.5]octane-2,5-dicarboxylate |
InChI |
InChI=1S/C17H29NO5/c1-15(2,3)22-13(20)11-9-17(11)10-18(8-7-12(17)19)14(21)23-16(4,5)6/h11-12,19H,7-10H2,1-6H3 |
InChI Key |
QINKAFMCLHIDOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC12CN(CCC2O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


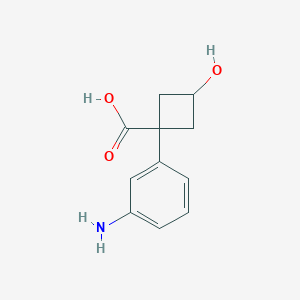

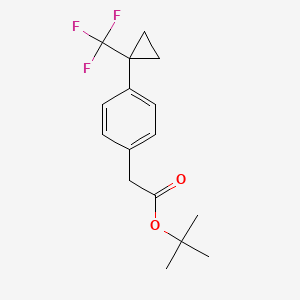
![3-(2,5-Dichloropyrimidin-4-yl)-2,3-dihydrobenzo[d]thiazole 1,1-dioxide](/img/structure/B13324937.png)

![3-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13324955.png)

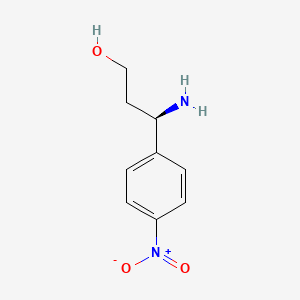

amine](/img/structure/B13324964.png)

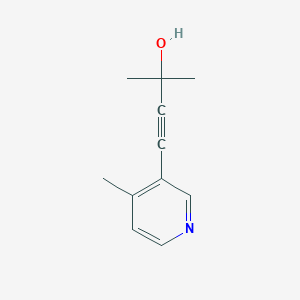
![2H,3H,5H,6H,7H-Furo[2,3-f]indole](/img/structure/B13324979.png)
